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Compound of Interest

Compound Name: CALCIUM PLUMBATE

Cat. No.: B1143677

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the analysis of calcium plumbate
(Caz2Pb0a4) using powder X-ray diffraction (XRD). Calcium plumbate is an inorganic compound
historically used as an anti-corrosive pigment. Its characterization is crucial for quality control,
phase identification, and understanding its structural properties in various applications. Powder
XRD is the primary non-destructive technique for determining the crystal structure and phase
purity of this material.

Crystallographic Data for Calcium Plumbate

The foundational step in powder diffraction analysis is understanding the material's known
crystallographic parameters. Calcium plumbate crystallizes in the orthorhombic system. The
data, derived from experimental studies and computational databases, is summarized below.
Note that variations in lattice parameters can arise from different experimental conditions or
conventions in defining the unit cell.

Table 1: Crystal Structure and Lattice Parameters of CazPbOa
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Parameter Value Source

[Materials Project, Teichert A.

Crystal System Orthorhombic
etal.]
[Materials Project, Teichert A.

Space Group Pbam (No. 55)
etal.]

, a=3.40A b=585A,c= [Materials Project
Lattice Parameters (a, b, c) ]
9.77 A (Experimental)]

a=5832Ab=9.766 A, c =

[Teichert A. et al., 1992]
3.375A

a=3.427A,b=5901A,c=

Materials Project (Calculated
9.908 A [ ject ( )

[Materials Project, Teichert A.
Angles (a, B, Y) a=B=y=90° (al]
etal.

Table 2: Atomic Positions for CazPbO4 (Space Group Pbam)

The following table details the fractional atomic coordinates, which specify the position of each
atom within the unit cell. This information is essential for calculating a theoretical diffraction
pattern and performing Rietveld refinement.
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Atom Wyckoff Site X y z

Pb 2a 0 0.5 0.5

Ca 4h 0.5 0.4273 0.8181
o1 49 0 0.1403 0.7992
02 4h 0.5 0.2607 0.5482

Source: Based
on data from the
Materials Project,
referencing the
work of Teichert
A. and Mueller-

Buschbaum H.

Experimental Protocol for Data Acquisition

Obtaining a high-quality powder diffraction pattern is critical for accurate analysis. The following
outlines a typical, detailed methodology for analyzing a complex oxide powder like calcium
plumbate.

1. Sample Preparation:

e Synthesize Ca2PbOa4 powder using a method such as a solid-state reaction (heating
stoichiometric amounts of CaO and PbO:2) or a sol-gel process to ensure phase purity.

o Gently grind the synthesized powder in an agate mortar to achieve a fine, uniform particle
size (typically <10 pm) to minimize preferred orientation effects.

» Mount the powder onto a zero-background sample holder (e.qg., a single-crystal silicon wafer)
to reduce background noise in the resulting pattern. Ensure the sample surface is smooth
and flat.

N

. Data Collection:
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e Instrument: A modern powder diffractometer equipped with a high-efficiency detector (e.g., a
position-sensitive detector).

o X-ray Source: Copper K-alpha (Cu Ko) radiation (A = 1.5418 A) is commonly used.
o Optics: Bragg-Brentano geometry is standard.
e Scan Parameters:

o 20 Range: 5° to 130° to cover a wide range of reflections.
o Step Size: 0.02° in 26.
o Dwell Time: A sufficient time per step to achieve good signal-to-noise ratio.

o Calibration: Use an external standard, such as NIST SRM 660a (LaBs), to calibrate the
instrument and accurately determine instrumental peak broadening.

Data Analysis and Interpretation Workflow

The analysis of the collected data follows a systematic workflow. The primary goal is to match
the experimental pattern to a known phase or to refine the crystal structure details using the full
diffraction profile. The process, known as Rietveld refinement, uses a least-squares approach
to fit a theoretical pattern (calculated from the crystal structure model) to the experimental data.
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Fig. 1. Standard workflow for powder XRD analysis.

Visualization of the CazPb0Oa4 Crystal Structure
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The crystal structure of CazPbOa is characterized by specific coordination environments for its
constituent ions. The lead (Pb#*) ions are bonded to six oxygen atoms, forming octahedra
(PbOs). These octahedra share edges to create chains. The calcium (Ca2*) ions are situated in

a more complex 7-coordinate geometry, linking these chains together.

Logical Representation of Ca2PbOa4 Structure
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Fig. 2: Simplified Ca2PbOa structural motifs.

¢ To cite this document: BenchChem. [A Technical Guide to Powder Diffraction Analysis of
Calcium Plumbate (Caz2Pb0Oa)]. BenchChem, [2025]. [Online PDF]. Available at:

6/7 Tech Support

© 2025 BenchChem. All rights reserved.


https://www.benchchem.com/product/b1143677?utm_src=pdf-body-img
https://www.benchchem.com/product/b1143677#calcium-plumbate-powder-diffraction-file-pdf-analysis
https://www.benchchem.com/product/b1143677#calcium-plumbate-powder-diffraction-file-pdf-analysis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143677?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1143677#calcium-plumbate-powder-diffraction-file-
pdf-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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